

discovery and history of 6-Bromoquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: **6-Bromoquinoline-3-carbaldehyde**

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An In-Depth Technical Guide to **6-Bromoquinoline-3-carbaldehyde**: From Discovery to Modern Synthetic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-bromoquinoline-3-carbaldehyde**, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the historical context of the quinoline scaffold, elucidates the discovery and synthetic evolution of this specific derivative, details robust experimental protocols, and explores its applications as a versatile intermediate in the creation of complex, biologically active molecules.

The Enduring Significance of the Quinoline Scaffold

The story of **6-bromoquinoline-3-carbaldehyde** is rooted in the broader history of its parent structure, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline core—a fusion of a benzene and a pyridine ring—quickly established itself as a cornerstone of heterocyclic chemistry.^[1] This scaffold is not merely a synthetic curiosity but a recurring motif in nature, forming the backbone of numerous alkaloids.^[1] The most historically significant of these is quinine, the antimalarial agent from Cinchona tree bark that profoundly impacted global health.^[1]

The stability and aromaticity of the quinoline ring, coupled with the reactivity conferred by its nitrogen atom, have made it a subject of intense synthetic interest.^[1] Classic named reactions

like the Skraup and Friedländer syntheses were developed to construct this framework and remain fundamental today.^[1] This structural versatility has cemented the quinoline scaffold's status as a "privileged scaffold" in medicinal chemistry—a recurring feature in a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.^{[1][2][3]}

Strategic Functionalization: The Role of Halogenation and Formylation

The introduction of functional groups onto the quinoline core is critical for fine-tuning its properties. Halogen atoms, particularly bromine, serve as exceptionally versatile synthetic handles. A bromine substituent at the 6-position provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, allowing for the facile introduction of a wide array of other functional groups to build molecular complexity.^[1]

Simultaneously, a carbaldehyde (formyl) group, especially at the 3-position, offers a gateway to a different set of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile for the formation of imines, alkenes, and other functional groups.^[2] The specific combination of a bromine at position 6 and a carbaldehyde at position 3 creates a bifunctional building block, **6-bromoquinoline-3-carbaldehyde**, with orthogonal reactivity, making it a powerful tool for constructing targeted molecules.

Synthesis and Discovery: The Vilsmeier-Haack Approach

While a singular "discovery" of **6-bromoquinoline-3-carbaldehyde** is not documented in a landmark paper, its existence is the result of the development of reliable methods for the formylation of activated aromatic systems. The most prominent and historically significant of these is the Vilsmeier-Haack reaction. This reaction allows for the one-pot synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.^{[4][5]} The 6-bromo derivative is synthesized by starting with an appropriately substituted precursor, such as 4'-bromoacetanilide.

The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and dimethylformamide (DMF), which acts as a mild electrophile to attack the electron-rich

aromatic ring of the acetanilide, leading to cyclization and formylation.^[6] The resulting 6-bromo-2-chloroquinoline-3-carbaldehyde is itself a valuable intermediate, as the 2-chloro group offers an additional site for modification.^[7] Dechlorination can then yield the target **6-bromoquinoline-3-carbaldehyde**.

Physicochemical and Spectroscopic Data

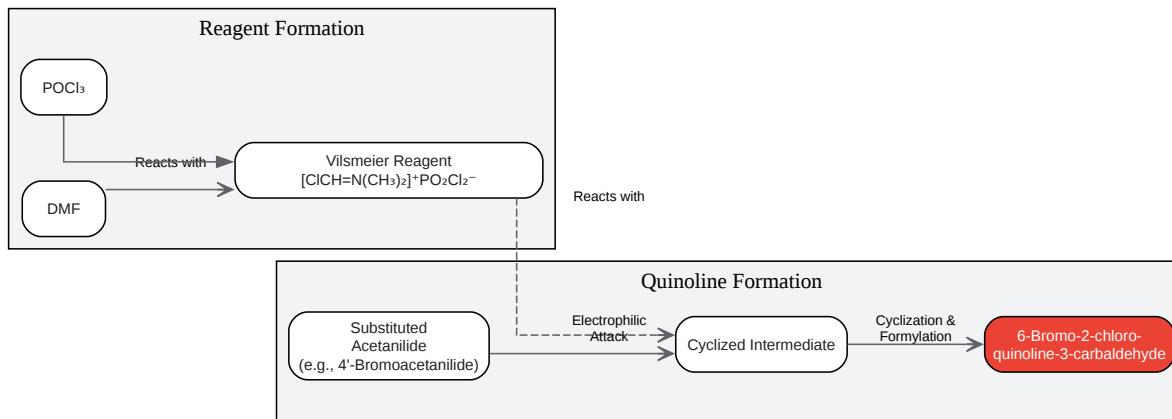
A summary of the fundamental properties of **6-bromoquinoline-3-carbaldehyde** is essential for its handling and characterization.

Property	Value	Reference
CAS Number	1196155-68-6	[2] [8]
Molecular Formula	C ₁₀ H ₆ BrNO	[2] [8]
Molecular Weight	236.06 g/mol	[8]
Appearance	Solid (likely yellow or brown)	[9]
IUPAC Name	6-bromoquinoline-3-carbaldehyde	[1]
SMILES	C1=CC2=NC=C(C=C2C=C1Br)C=O	[1]

Note: Physical properties like melting point and solubility may vary depending on purity and crystalline form.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for synthesizing substituted quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.



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Caption: Vilsmeier-Haack synthesis of a quinoline-3-carbaldehyde.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are presented as self-validating systems, providing not just steps but the underlying rationale.

Protocol 1: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde (via Vilsmeier-Haack)

This procedure is adapted from established methodologies for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.^[6]

Objective: To synthesize the chlorinated precursor of **6-bromoquinoline-3-carbaldehyde** from 4'-bromoacetanilide.

Materials:

- 4'-Bromoacetanilide
- Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3), freshly distilled
- Crushed ice and water
- Ethyl acetate for recrystallization

Procedure:

- Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (0.15 mol) to 0°C in an ice bath.
 - Causality: The reaction is exothermic; cooling prevents degradation of the reagent.
- Add freshly distilled POCl_3 (0.35 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.
 - Causality: Dropwise addition ensures controlled formation of the Vilsmeier reagent.
- Reaction with Substrate: Once the addition is complete, add 4'-bromoacetanilide (0.05 mol) portion-wise to the stirred mixture.
 - Causality: Portion-wise addition controls the reaction rate and temperature.
- Heating and Cyclization: After the addition, slowly warm the reaction mixture and heat at 60-70°C for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Causality: Thermal energy is required to drive the electrophilic substitution and subsequent cyclization to form the quinoline ring.
- Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 500 mL) with vigorous stirring.

- Causality: This step hydrolyzes any remaining POCl_3 and precipitates the organic product, which is insoluble in water.
- Continue stirring for 30 minutes until the precipitate is well-formed.
- Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethyl acetate to yield pure 6-bromo-2-chloroquinoline-3-carbaldehyde.

Protocol 2: Oxidation to 6-Bromoquinoline-3-carboxylic acid

This protocol illustrates the synthetic utility of the aldehyde group.[\[4\]](#)

Objective: To oxidize the aldehyde functional group to a carboxylic acid.

Materials:

- **6-Bromoquinoline-3-carbaldehyde** (or its 2-chloro analog)
- Silver nitrate (AgNO_3)
- Sodium hydroxide (NaOH)
- Ethanol (EtOH) and water
- Hydrochloric acid (HCl), 15% aqueous solution

Procedure:

- Reaction Setup: To a stirred suspension of **6-bromoquinoline-3-carbaldehyde** (0.01 mol) in 60 mL of ethanol, add a warm solution of AgNO_3 (0.016 mol) in 30 mL of ethanol.
 - Causality: Silver nitrate in an alkaline medium is a mild oxidizing agent (Tollens' reagent) suitable for converting aldehydes to carboxylic acids without affecting the quinoline ring.
- Base Addition: Add a solution of NaOH (0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature.

- Causality: The base is essential for the formation of the silver oxide complex that performs the oxidation.
- Reaction: Stir the mixture for 12 hours at room temperature. A black precipitate of silver metal will form as the reaction proceeds.
- Isolation: Filter the reaction mixture through a celite pad to remove the silver precipitate.
- Acidification: Remove the ethanol from the filtrate via rotary evaporation. Add water to dissolve the sodium salt of the carboxylic acid. Acidify the solution to pH 1 with 15% HCl.
 - Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
- Purification: Collect the solid product by vacuum filtration, wash with water, and dry in a vacuum oven.

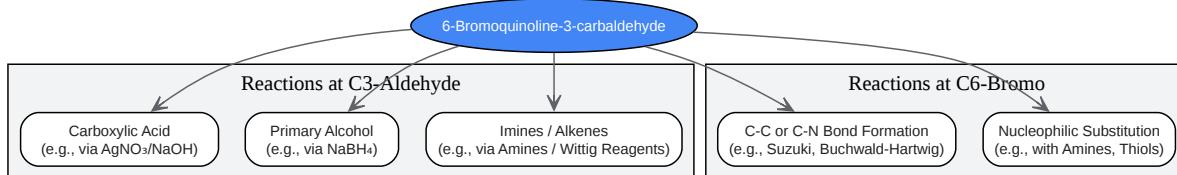
Applications in Drug Discovery and Materials Science

6-Bromoquinoline-3-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its bifunctional nature allows for the systematic construction of complex molecular libraries.

- Scaffold for Drug Development: The molecule serves as a foundational scaffold for creating novel quinoline-based compounds.^[2] Researchers can modify the aldehyde and bromo positions to optimize biological activity, targeting infectious diseases or cancer.^[2]
- Synthesis of Fused Heterocycles: It is a key precursor for creating more complex, fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines and thieno[3,2-c]quinolines.^{[1][10]} These fused systems are often explored for unique pharmacological profiles.
- Intermediate for Targeted Synthesis: The strategic positioning of the reactive groups allows chemists to direct synthesis towards specific, complex molecular targets that would be difficult to access otherwise.^[1]

Visualizing Synthetic Utility

The following diagram illustrates the primary reaction pathways available from **6-bromoquinoline-3-carbaldehyde**, highlighting its versatility.



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Caption: Key synthetic transformations of **6-bromoquinoline-3-carbaldehyde**.

Conclusion

From its conceptual origins in the rich chemistry of the quinoline scaffold to its synthesis via venerable reactions like the Vilsmeier-Haack, **6-bromoquinoline-3-carbaldehyde** stands as a testament to the power of strategic functionalization. It is a versatile and powerful building block, enabling chemists to explore novel chemical space in the pursuit of new therapeutics and materials. The robust synthetic protocols and diverse reactivity of its functional groups ensure that it will remain a valuable tool for researchers and drug development professionals for the foreseeable future.

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